2-Phenylimidazo[1,2-A]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-phenylimidazo[1,2-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-12(18)11-10(9-5-2-1-3-6-9)15-13-14-7-4-8-16(11)13/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDZDYDRTBDVCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylimidazo[1,2-A]pyrimidine-3-carboxylic acid typically involves the condensation of 2-aminopyrimidine with benzaldehyde under acidic conditions, followed by cyclization and oxidation steps . One-pot synthesis methods have also been developed, which streamline the process and improve yields .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable synthetic routes that ensure high purity and yield. These methods may involve the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-Phenylimidazo[1,2-A]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: Commonly involves halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically results in halogenated derivatives, while nitration produces nitro derivatives .
Scientific Research Applications
Anti-inflammatory Activity
Research has demonstrated that derivatives of 2-phenylimidazo[1,2-A]pyrimidine exhibit notable anti-inflammatory properties. A study synthesized various derivatives and evaluated their pharmacological effects, revealing that certain compounds within this class showed significant anti-inflammatory and analgesic activities while exhibiting minimal ulcerogenic effects on the gastrointestinal tract . The most active derivative identified was 6-methyl-2-phenylimidazo[1,2-A]pyridine-3-carboxylic acid .
GABA Receptor Modulation
Imidazo[1,2-A]pyrimidines, including 2-phenylimidazo[1,2-A]pyrimidine-3-carboxylic acid, have been studied for their interaction with GABA receptors. These compounds can act as selective ligands at the benzodiazepine binding site of the GABA_A receptor, which is crucial for the modulation of neurotransmission in the central nervous system. This functional selectivity suggests potential applications in treating anxiety disorders and other neurological conditions .
Photodynamic Therapy
Recent studies indicate that certain imidazo[1,2-A]pyrimidines can generate singlet oxygen upon irradiation, making them suitable candidates for photodynamic therapy. This therapeutic approach utilizes light-sensitive compounds to produce reactive oxygen species that can selectively kill cancer cells while minimizing damage to surrounding healthy tissues. The ability of these compounds to fluoresce within cells enhances their utility in targeted cancer therapies .
Melatonin Receptor Ligands
Another promising application of 2-phenylimidazo[1,2-A]pyrimidine derivatives is their role as melatonin receptor ligands. Research has shown that these compounds can bind to melatonin receptors, suggesting potential uses in regulating circadian rhythms and treating sleep disorders .
One-Pot Synthesis
A notable method for synthesizing 2-phenylimidazo[1,2-A]pyrimidine derivatives involves a one-pot reaction using acetophenone and 2-aminopyridine under solvent-free conditions. This method has been reported to yield high amounts of the desired products efficiently while avoiding toxic solvents or catalysts. The reaction conditions allow for various substitutions on the aromatic rings, which can be tailored to enhance biological activity .
Vilsmeier Formylation
The Vilsmeier formylation technique has also been employed to introduce formyl groups into imidazo[1,2-A]pyrimidines. This method expands the chemical diversity of the compound and facilitates further modifications that could enhance its pharmacological properties .
Case Study: Anti-inflammatory Effects
In a controlled study involving mouse models, several imidazo[1,2-A]pyrimidine derivatives were tested for their anti-inflammatory effects induced by zymosan. Results indicated a significant reduction in leukocyte infiltration and inflammatory markers in treated groups compared to controls. This highlights the therapeutic potential of these compounds in managing inflammatory diseases .
Case Study: GABA Modulation
A series of experiments focused on the binding affinities of various imidazo[1,2-A]pyrimidines at GABA_A receptors demonstrated that specific substitutions could enhance selectivity for different receptor subtypes. This finding could lead to the development of new anxiolytic medications with fewer side effects than traditional benzodiazepines .
Mechanism of Action
The mechanism of action of 2-Phenylimidazo[1,2-A]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Structural Analogues and Core Heterocyclic Frameworks
The imidazo[1,2-a]pyrimidine scaffold can be compared to related heterocycles, such as imidazo[1,2-a]pyridine, imidazo[1,2-b]pyridazine, and imidazo[4,5-b]pyridine derivatives. Key differences lie in the ring size, substitution patterns, and electronic properties:
Key Observations :
- Ring Size and Bioactivity : Imidazo[1,2-a]pyrimidine derivatives exhibit distinct activity profiles compared to pyridine or pyridazine analogues. For example, replacing the pyrimidine ring with pyridine (e.g., imidazo[1,2-a]pyridine) enhances anti-inflammatory potency but reduces inhibitory effects on targets like TDP1 .
- Substituent Effects : The phenyl group at C-2 significantly enhances anti-inflammatory and enzyme inhibitory activities compared to methyl or unsubstituted analogues .
Pharmacological Activities
Anti-Inflammatory and Analgesic Activity
- 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid (ED₅₀ = 25 mg/kg) outperforms its pyrimidine and pyridazine counterparts in reducing carrageenan-induced edema in rats .
- 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (compound 5c ) is the most potent anti-inflammatory derivative in its class, with reduced gastrointestinal toxicity compared to NSAIDs like indomethacin .
Enzyme Inhibition (CDK9, TDP1)
- Imidazo[1,2-a]pyrazine-3-amine derivatives (e.g., 7b ) show potent TDP1 inhibition (IC₅₀ = 4.5 µM), while pyridine-based analogues (e.g., 9a ) lose activity (IC₅₀ > 100 µM) .
- 4-((2-Phenylimidazo[1,2-a]pyridine-3-yl)amino)benzoic acid (compound 8a) retains CDK9 inhibitory activity (IC₅₀ = 9.3 µM), making it a candidate for anticancer drug development .
Antiviral Activity
- Imidazo[1,2-a]pyrazine derivatives demonstrate activity against human coronaviruses (e.g., SARS-CoV-2), though efficacy varies with substituents .
Physicochemical Properties
Biological Activity
2-Phenylimidazo[1,2-A]pyrimidine-3-carboxylic acid is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a fused imidazo-pyrimidine ring system, which contributes to its unique chemical and biological properties. Its structure allows for various chemical modifications that can enhance its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in critical biochemical pathways. The compound has been shown to:
- Inhibit Enzymes : It may inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways.
- Modulate Receptor Activity : The compound can interact with various receptors, potentially influencing signaling pathways related to cancer progression and inflammation.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated that certain analogs can induce apoptosis in cancer cell lines and inhibit tumor growth.
Case Study:
In a study evaluating the anticancer effects of imidazo[1,2-A]pyrimidine derivatives, it was found that modified compounds displayed IC50 values in the micromolar range against breast cancer cell lines, indicating potent antiproliferative effects .
Anti-inflammatory Activity
The compound has shown promise as an anti-inflammatory agent. In pharmacological tests, it was found to reduce inflammation in animal models through inhibition of pro-inflammatory cytokines.
Table 1: Summary of Anti-inflammatory Effects
| Compound | Model | Effect | Reference |
|---|---|---|---|
| This compound | Mouse air pouch model | Reduced leukocyte infiltration | |
| 6-Methyl derivative | Rat paw edema | Significant reduction in swelling |
Antiviral Activity
Recent investigations suggest that this compound may also possess antiviral properties. It has been studied for its ability to inhibit the replication of viruses such as SARS-CoV-2 by targeting viral entry mechanisms.
Case Study:
A series of novel derivatives were synthesized and tested for their ability to inhibit viral replication in vitro. Some compounds showed promising results with effective binding affinities to viral proteins .
Synthesis and Derivatives
The synthesis of this compound typically involves the condensation of 2-aminopyrimidine with benzaldehyde under acidic conditions. Variations in synthetic routes have led to the development of numerous derivatives with enhanced biological activities.
Table 2: Comparison of Derivatives
| Derivative | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| 6-Methyl derivative | Anti-inflammatory | 12.5 | |
| Halogenated derivatives | Anticancer | 8.0 - 15.0 |
Safety and Toxicity
While the therapeutic potential is significant, safety profiles must be established through comprehensive toxicological studies. Preliminary assessments indicate that some derivatives exhibit low toxicity levels in vitro; however, further research is required to confirm these findings in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
